

Application Note: ^1H and ^{13}C NMR Spectroscopy of 1-(4-tert-Butylbenzyl)piperazine

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Compound of Interest

Compound Name: 1-(4-tert-Butylbenzyl)piperazine

Cat. No.: B1272187

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Abstract

This document provides a detailed guide to the characterization of **1-(4-tert-butylbenzyl)piperazine** using ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopy. It includes tabulated spectral data, comprehensive experimental protocols for sample preparation and data acquisition, and visual representations of the molecular structure and experimental workflow. This information is intended to assist researchers in the identification and quality control of this compound, which is a common intermediate in pharmaceutical synthesis.

Introduction

1-(4-tert-Butylbenzyl)piperazine is a disubstituted piperazine derivative. The piperazine ring is a prevalent scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. Accurate structural elucidation and purity assessment are critical in the development of new chemical entities. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structure. This application note presents the expected ^1H and ^{13}C NMR spectral data for **1-(4-tert-butylbenzyl)piperazine** and provides a standardized protocol for obtaining these spectra.

Molecular Structure and NMR Assignments

The structure of **1-(4-tert-butylbenzyl)piperazine** contains several distinct proton and carbon environments, leading to a characteristic NMR spectrum. The numbering convention used for the assignment of NMR signals is shown below:

Caption: Molecular structure of **1-(4-tert-Butylbenzyl)piperazine**.

Predicted ^1H NMR Spectral Data

The expected ^1H NMR spectrum of **1-(4-tert-butylbenzyl)piperazine** in CDCl_3 is summarized in the table below. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Signal | Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment |
|--------|----------------------------------|-----------------|-------------|--|
| 1 | 7.35 | d, $J = 8.2$ Hz | 2H | Ar-H (ortho to CH_2) |
| 2 | 7.25 | d, $J = 8.2$ Hz | 2H | Ar-H (meta to CH_2) |
| 3 | 3.45 | s | 2H | $-\text{CH}_2\text{-Ar}$ |
| 4 | 2.85 | t, $J = 5.0$ Hz | 4H | Piperazine-H (adjacent to NH) |
| 5 | 2.40 | t, $J = 5.0$ Hz | 4H | Piperazine-H (adjacent to N- CH_2) |
| 6 | 1.90 | s (broad) | 1H | -NH |
| 7 | 1.30 | s | 9H | $-\text{C}(\text{CH}_3)_3$ |

Predicted ^{13}C NMR Spectral Data

The expected ^{13}C NMR spectrum of **1-(4-tert-butylbenzyl)piperazine** in CDCl_3 is summarized below.

| Signal | Chemical Shift (δ , ppm) | Assignment |
|--------|----------------------------------|---|
| 1 | 150.5 | Ar-C (ipso to tert-butyl) |
| 2 | 134.5 | Ar-C (ipso to CH_2) |
| 3 | 128.8 | Ar-CH (ortho to CH_2) |
| 4 | 125.2 | Ar-CH (meta to CH_2) |
| 5 | 62.8 | $-\text{CH}_2\text{-Ar}$ |
| 6 | 54.0 | Piperazine- CH_2 (adjacent to N- CH_2) |
| 7 | 45.8 | Piperazine- CH_2 (adjacent to NH) |
| 8 | 34.4 | $-\text{C}(\text{CH}_3)_3$ |
| 9 | 31.4 | $-\text{C}(\text{CH}_3)_3$ |

Experimental Protocols

A general protocol for acquiring high-quality ^1H and ^{13}C NMR spectra of **1-(4-tert-butylbenzyl)piperazine** is provided below.

1. Sample Preparation

- Materials:

- 1-(4-tert-Butylbenzyl)piperazine** (5-10 mg for ^1H NMR, 20-50 mg for ^{13}C NMR)
- Deuterated chloroform (CDCl_3)
- NMR tube (5 mm)
- Pasteur pipette
- Vial

- Procedure:

- Weigh the required amount of **1-(4-tert-butylbenzyl)piperazine** into a clean, dry vial.
- Add approximately 0.6-0.7 mL of CDCl_3 to the vial.
- Gently swirl or vortex the vial to dissolve the sample completely.
- Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
- Cap the NMR tube securely.

2. NMR Data Acquisition

- Instrument: A 400 MHz (or higher) NMR spectrometer is recommended.
- Software: Standard NMR acquisition and processing software (e.g., TopSpin, VnmrJ).
- ^1H NMR Parameters:

- Solvent: CDCl_3
- Temperature: 298 K
- Pulse Program: zg30
- Number of Scans: 16-32
- Relaxation Delay (d1): 1.0 s
- Acquisition Time (aq): ~4 s
- Spectral Width (sw): 20 ppm
- Transmitter Frequency Offset (o1p): Centered on the spectrum (~6 ppm)

- ^{13}C NMR Parameters:

- Solvent: CDCl_3

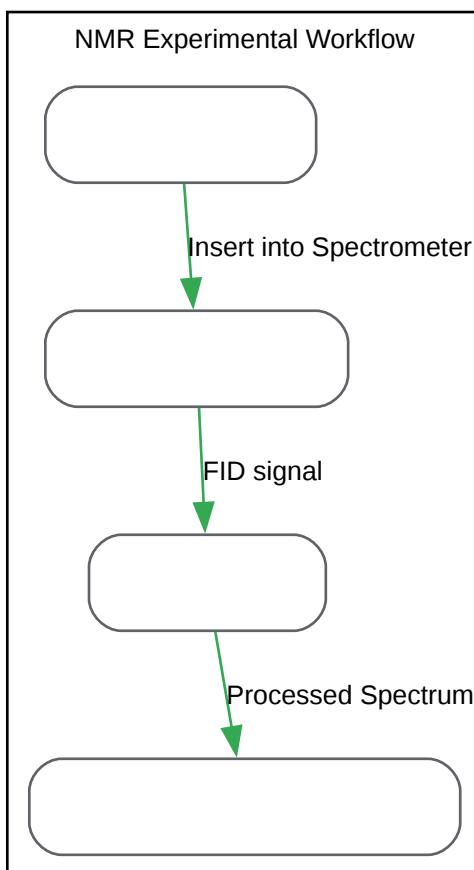
- Temperature: 298 K
- Pulse Program: zgpg30 (proton decoupled)
- Number of Scans: 1024 or more (depending on sample concentration)
- Relaxation Delay (d1): 2.0 s
- Acquisition Time (aq): ~1 s
- Spectral Width (sw): 240 ppm
- Transmitter Frequency Offset (o1p): Centered on the spectrum (~100 ppm)

3. Data Processing

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the spectrum manually or automatically.
- Calibrate the chemical shift scale by setting the residual solvent peak of CDCl_3 to 7.26 ppm for ^1H NMR and 77.16 ppm for ^{13}C NMR.[\[1\]](#)
- Integrate the peaks in the ^1H NMR spectrum.
- Perform peak picking to identify the chemical shifts of all signals in both ^1H and ^{13}C spectra.

Experimental Workflow

The following diagram illustrates the general workflow for the NMR analysis of **1-(4-tert-butylbenzyl)piperazine**.

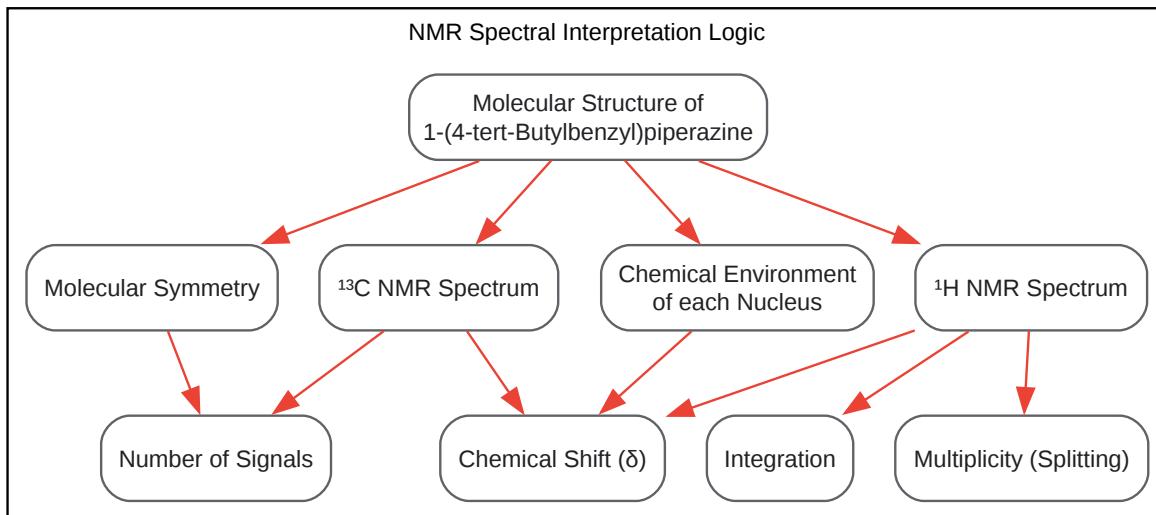


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Caption: General workflow for NMR analysis.

Logical Relationships in Spectral Interpretation

The interpretation of the NMR spectra relies on understanding the logical connections between the molecular structure and the observed signals.



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References

- 1. macmillan.princeton.edu [macmillan.princeton.edu]
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